Acetaminophen-13C2,15N

ID-LC/MS SRM method development pharmaceutical reference method

Acetaminophen-13C2,15N (syn. Paracetamol-13C2,15N; CAS 360769-21-7) is a stable isotope-labeled analog of the widely used analgesic acetaminophen in which two carbon atoms are replaced by 13C and one nitrogen atom by 15N, yielding a monoisotopic mass shift of +3.00 Da relative to the unlabeled parent (151.0633 → 154.0671 Da).

Molecular Formula C8H9NO2
Molecular Weight 154.14 g/mol
Cat. No. B15565009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetaminophen-13C2,15N
Molecular FormulaC8H9NO2
Molecular Weight154.14 g/mol
Structural Identifiers
InChIInChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i1+1,6+1,9+1
InChIKeyRZVAJINKPMORJF-ZDDXGAPTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetaminophen-13C2,15N: A Dual Carbon-13/Nitrogen-15 Labeled Internal Standard for High-Fidelity Quantitative LC-MS and Mass Balance Studies


Acetaminophen-13C2,15N (syn. Paracetamol-13C2,15N; CAS 360769-21-7) is a stable isotope-labeled analog of the widely used analgesic acetaminophen in which two carbon atoms are replaced by 13C and one nitrogen atom by 15N, yielding a monoisotopic mass shift of +3.00 Da relative to the unlabeled parent (151.0633 → 154.0671 Da) . Synthesized with the isotopic labels positioned on the acetyl moiety (acetyl-13C2, 15N), this compound serves as an internal standard for isotope-dilution liquid chromatography–mass spectrometry (ID-LC/MS) methods, where it produces a distinct selected reaction monitoring (SRM) transition at m/z 155→111, cleanly resolved from the analyte transition at m/z 152→110 [1]. Its labeling design—anchoring heavy isotopes on the molecular backbone rather than on exchangeable hydrogen positions—addresses well-documented limitations of deuterium-labeled analogs and supports applications ranging from pharmaceutical reference method development to human mass balance investigations.

Why Acetaminophen-13C2,15N Cannot Be Replaced by Deuterated or 13C-Only Analogs Without Compromising Assay Fidelity


Stable isotope-labeled acetaminophen standards are not interchangeable because the identity of the heavy isotope (2H vs. 13C/15N), the number of labeled positions, and the labeling location each impose distinct physicochemical consequences that directly affect chromatographic co-elution, ion suppression correction, and long-term stock solution stability . Deuterated analogs such as acetaminophen-d3 and -d4 exhibit measurable retention time shifts relative to the unlabeled analyte due to the stronger carbon–deuterium bond, which reduces their ability to co-elute with the analyte and compromises matrix effect compensation [1]. Furthermore, deuterium labels placed on heteroatoms or alpha to carbonyl groups are susceptible to proton–deuterium exchange with protic solvents and biological matrices, progressively degrading isotopic enrichment over time . In contrast, the 13C and 15N labels in Acetaminophen-13C2,15N are covalently embedded in the molecular backbone at non-exchangeable positions, ensuring identical chromatographic behavior to the analyte and indefinite label integrity under all standard analytical conditions [2].

Quantitative Differentiation Evidence: Acetaminophen-13C2,15N vs. Deuterated and 13C-Only Internal Standards


Validated SRM Transitions and Baseline Mass Resolution: m/z 155→111 vs. m/z 152→110

In the ID-LC/MS candidate reference method developed by Shin et al. (2010), Acetaminophen-13C2,15N (labeled on the acetyl group) produces a clean SRM transition at m/z 155→111, while unlabeled acetaminophen is monitored at m/z 152→110 [1]. This +3 Da mass separation satisfies the minimum requirement of ≥3 mass units for small-molecule LC-MS internal standards while avoiding spectral overlap with the natural M+1 and M+2 isotopologue envelope of the unlabeled analyte . By contrast, deuterated analogs achieving the same nominal +3 Da shift (e.g., acetaminophen-d3) introduce a retention time offset of approximately 0.05–0.15 min under UPLC conditions due to the deuterium isotope effect, which can cause the internal standard to sample a different region of the ion suppression zone and thus under-correct matrix effects [2].

ID-LC/MS SRM method development pharmaceutical reference method

Label Stability: Non-Exchangeable 13C/15N Backbone Labels vs. Deuterium Exchange Liability

The 13C and 15N labels in Acetaminophen-13C2,15N are positioned on the acetyl carbon atoms and the amide nitrogen—sites that are chemically non-exchangeable under all relevant analytical and storage conditions . This contrasts with deuterated acetaminophen analogs, where labels on methyl groups adjacent to carbonyls or on aromatic positions can undergo H/D exchange, particularly at pH extremes or in protic solvents [1]. A representative lot of tetradeuterated acetaminophen (d4) was documented to contain only 76% d4, with 21% d3 and 2% d2 species detectable, indicating significant isotopic heterogeneity [2]. The 13C/15N dual label avoids this degradation pathway entirely, as carbon–carbon and carbon–nitrogen bonds do not participate in proton-exchange equilibria .

isotopic exchange stability long-term standard storage bioanalytical method validation

Ion Suppression Correction: 13C/15N Co-Elution vs. 2H Chromatographic Resolution in UPLC-MS/MS

Berg and Strand (2011) demonstrated in a systematic UPLC–MS/MS investigation that 13C-labeled internal standards co-elute with their unlabeled analytes across multiple chromatographic conditions, whereas 2H-labeled internal standards consistently exhibit slight chromatographic separation [1]. The consequence is that 13C-labeled internal standards provide superior ion suppression correction; when the same matrix effect environment is sampled by both analyte and internal standard, the response ratio remains constant regardless of co-eluting matrix components. For acetaminophen specifically, the acetyl-13C2,15N label ensures that the internal standard has physicochemical properties virtually indistinguishable from the unlabeled drug, unlike deuterated versions that show altered lipophilicity due to the shorter C–D bond length and lower polarizability of deuterium relative to protium [2].

ion suppression matrix effect correction UPLC-MS/MS bioanalytical accuracy

Isotopic Enrichment Specifications: 99% 13C / 98% 15N vs. Heterogeneous Deuterium Purity

Commercially sourced Acetaminophen-13C2,15N is specified with isotopic enrichment of 99% 13C and 98% 15N, with chemical purity ≥98% (Alfa Chemistry / Cambridge Isotope Laboratories supplier specifications) . This tight enrichment specification, combined with exactly two 13C and one 15N positions, means the abundance of the unlabeled isotopologue (d0 impurity) is negligible (<0.1%), precluding interference with analyte quantification. In comparison, deuterated acetaminophen preparations frequently contain mixed isotopologues (d2, d3, d4) that complicate MS response linearity and require batch-specific characterization [1]. The discrete, well-defined labeling stoichiometry of the 13C2,15N compound simplifies method transfer and inter-laboratory reproducibility.

isotopic enrichment chemical purity internal standard procurement lot-to-lot consistency

Human Mass Balance and Dual-Isotope Pharmacokinetic Traceability Using Continuous-Flow IRMS

Browne et al. (1998) administered 650 mg of 15N13C2-acetaminophen to three human volunteers and quantified excess 13C and 15N in urine, serum, and feces by continuous-flow isotope-ratio mass spectrometry (CF-IRMS) [1]. This dual-label design enabled simultaneous independent tracking of both carbon and nitrogen label recovery, yielding urine recovery values of 97.4%, 78.9%, and 95.4% for 13C, and 90.3%, 77.0%, and 90.6% for 15N across the three subjects, with fecal recovery of <1.1% for both labels in one subject [1]. Serum pharmacokinetic values derived from 13C and 15N counting were consistent with established acetaminophen pharmacokinetics, demonstrating that the 13C2,15N compound serves as a non-radioactive alternative to 14C-labeled drug for mass balance and metabolite identification studies required by regulatory agencies [1]. Deuterated analogs cannot be used for CF-IRMS applications, making the 13C/15N dual label the minimal viable design for this safety-enabling regulatory workflow.

human mass balance ADME CF-IRMS stable isotope tracer regulatory alternative to 14C

Highest-Value Application Scenarios for Acetaminophen-13C2,15N Based on Quantified Differentiation Evidence


Development and Validation of ID-LC/MS Reference Measurement Procedures for Pharmaceutical Quality Control

Acetaminophen-13C2,15N is the demonstrably superior internal standard choice for establishing metrologically traceable isotope-dilution LC-MS reference methods for acetaminophen quantification in finished pharmaceutical products. The validated SRM transitions (m/z 155→111 for the labeled standard; m/z 152→110 for the analyte) and the zero-retention-time-shift co-elution behavior documented by Shin et al. (2010) [1] provide the foundation for a candidate reference method that meets the stringent repeatability and reproducibility requirements of national metrology institutes and pharmacopeial reference standard programs. The non-exchangeable 13C/15N labels ensure that the internal standard response factor remains invariant across multiple analytical batches run over extended periods, a critical requirement for reference method certification .

Regulatory Human Mass Balance and Absolute Bioavailability Studies Without Radioisotopes

For clinical ADME studies requiring mass balance determination, Acetaminophen-13C2,15N provides a non-radioactive alternative to 14C-acetaminophen. The Browne et al. (1998) proof-of-concept study demonstrated that the dual 13C/15N label enables independent quantitation of carbon and nitrogen label recovery in urine, serum, and feces by CF-IRMS, with demonstrated sensitivity down to 1.0 μg/mL drug equivalents [1]. This dual-isotope design also permits cross-validation: concordance between 13C-derived and 15N-derived pharmacokinetic parameters provides an internal quality check absent in single-isotope or deuterium-only labeling strategies. Procurement of this specific compound—rather than a deuterated or single-label alternative—is the sole gateway to a validated non-radioactive mass balance workflow for acetaminophen-containing products [1].

Regulated Bioanalytical Method Development for Acetaminophen in Complex Biological Matrices Requiring ISR Compliance

In regulated bioanalytical laboratories operating under FDA/EMA guidance for incurred sample reanalysis (ISR), the chromatographic co-elution of Acetaminophen-13C2,15N with the unlabeled analyte directly addresses the most common root cause of ISR failure: differential matrix effect between internal standard and analyte [1]. Unlike deuterated analogs that may elute in a slightly different solvent composition window and thus under- or over-correct for ion suppression, the 13C/15N-labeled compound samples the identical ion suppression environment as the analyte. The documented isotopic enrichment of 99% 13C / 98% 15N and the absence of exchangeable label positions further ensure that the internal standard response remains stable over the full duration of multi-batch pharmacokinetic study support, reducing the frequency of calibration curve failures and repeat analyses .

Stable Isotope-Labeled Tracer for Mechanistic Drug–Drug Interaction and Metabolite Identification Studies

The dual 13C/15N label configuration of this compound enables simultaneous tracking of the acetyl side-chain carbon and amide nitrogen through metabolic pathways, providing mechanistic insight into acetaminophen's Phase II conjugation (glucuronidation and sulfation) and CYP450-mediated bioactivation to the reactive NAPQI intermediate. Because the labels reside on the acetyl moiety—the portion of the molecule that distinguishes acetaminophen from its primary hydrolytic metabolite p-aminophenol—the mass shift is preserved across all Phase II conjugates, allowing metabolite profiling without the isotopic scrambling that can occur with deuterated tracers [1]. This labeling design is particularly valuable for in vitro–in vivo extrapolation (IVIVE) studies of acetaminophen hepatotoxicity where accurate quantification of NAPQI formation is critical .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetaminophen-13C2,15N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.